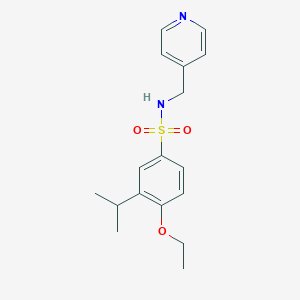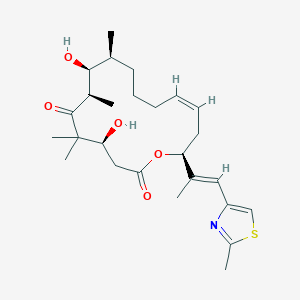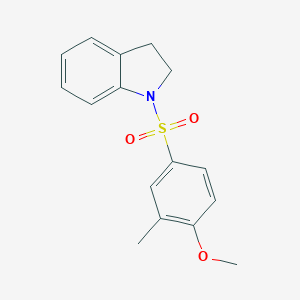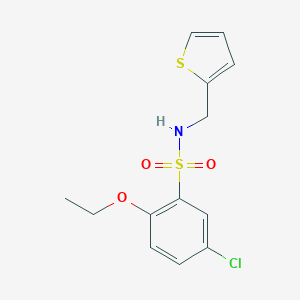
5-chloro-2-ethoxy-N-(2-thienylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-ethoxy-N-(2-thienylmethyl)benzenesulfonamide, also known as Cetirizine, is a second-generation antihistamine drug used to treat allergies. It is a white, crystalline powder that is highly soluble in water and is commonly sold in tablet form. Cetirizine is a selective antagonist of the H1 receptor, which is responsible for mediating the effects of histamine in the body.
Mecanismo De Acción
5-chloro-2-ethoxy-N-(2-thienylmethyl)benzenesulfonamide works by blocking the H1 receptor, which is responsible for mediating the effects of histamine in the body. Histamine is a chemical that is released by the body in response to allergens, and it causes the symptoms of allergies, such as itching, sneezing, and runny nose. By blocking the H1 receptor, 5-chloro-2-ethoxy-N-(2-thienylmethyl)benzenesulfonamide prevents the effects of histamine in the body, reducing the symptoms of allergies.
Efectos Bioquímicos Y Fisiológicos
5-chloro-2-ethoxy-N-(2-thienylmethyl)benzenesulfonamide has been found to have minimal effects on the central nervous system, making it a safe and effective treatment for allergies. It has also been found to have a long half-life, which means that it remains in the body for a longer period of time, providing longer-lasting relief from allergy symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-2-ethoxy-N-(2-thienylmethyl)benzenesulfonamide has several advantages as a research tool. It is readily available and affordable, making it accessible to researchers. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, 5-chloro-2-ethoxy-N-(2-thienylmethyl)benzenesulfonamide has limitations as a research tool. It is primarily used to treat allergies, and its effects on other conditions are not well understood. Additionally, it is not effective in all patients, and its effectiveness can vary depending on the severity of the allergy symptoms.
Direcciones Futuras
There are several areas of future research for 5-chloro-2-ethoxy-N-(2-thienylmethyl)benzenesulfonamide. One area of research is the potential use of 5-chloro-2-ethoxy-N-(2-thienylmethyl)benzenesulfonamide in treating other conditions, such as asthma and eczema. Additionally, researchers are exploring the use of 5-chloro-2-ethoxy-N-(2-thienylmethyl)benzenesulfonamide in combination with other drugs to enhance its effectiveness. Finally, researchers are studying the long-term effects of 5-chloro-2-ethoxy-N-(2-thienylmethyl)benzenesulfonamide use and its potential impact on overall health.
Métodos De Síntesis
5-chloro-2-ethoxy-N-(2-thienylmethyl)benzenesulfonamide is synthesized through a complex multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 2-chloro-5-nitrobenzoic acid with ethylamine to form 2-ethoxy-5-nitrobenzoic acid. This compound is then reacted with thionyl chloride to form 2-ethoxy-5-chlorobenzoyl chloride. The final step involves the reaction of 2-ethoxy-5-chlorobenzoyl chloride with 2-thienylmethylamine to form 5-chloro-2-ethoxy-N-(2-thienylmethyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
5-chloro-2-ethoxy-N-(2-thienylmethyl)benzenesulfonamide has been extensively studied for its effectiveness in treating allergies and its mechanism of action. It has been found to be highly effective in reducing the symptoms of allergies, such as sneezing, itching, and runny nose. Additionally, 5-chloro-2-ethoxy-N-(2-thienylmethyl)benzenesulfonamide has been studied for its potential use in treating other conditions, such as asthma, chronic urticaria, and eczema.
Propiedades
Nombre del producto |
5-chloro-2-ethoxy-N-(2-thienylmethyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C13H14ClNO3S2 |
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
5-chloro-2-ethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H14ClNO3S2/c1-2-18-12-6-5-10(14)8-13(12)20(16,17)15-9-11-4-3-7-19-11/h3-8,15H,2,9H2,1H3 |
Clave InChI |
QSWCKOKOTFJHBP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CS2 |
SMILES canónico |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-4-amino-N-[(1R,2R,3R,4R,5S)-3,5-diamino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B223208.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B223214.png)
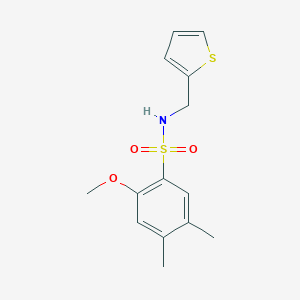
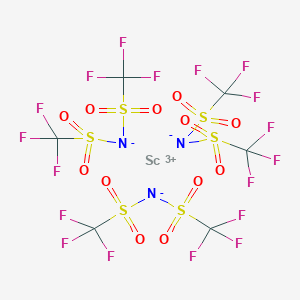
![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)

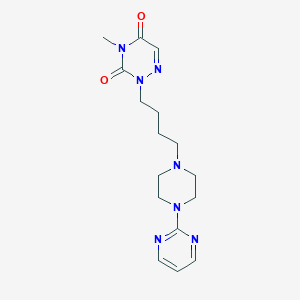
![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)
